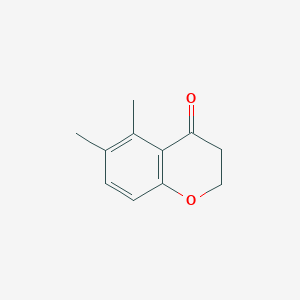

5,6-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyrans. It is characterized by its molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound is known for its structural similarity to flavanones, which are a type of flavonoid commonly found in plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dihydroxyacetophenone with methyl vinyl ketone in the presence of a base to form the desired benzopyran structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyrans, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Properties and Structure

5,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one features a benzopyran ring system with two methyl groups at positions 5 and 6. This structure contributes to its reactivity and biological properties. The compound is characterized by its molecular formula C11H12O and a molecular weight of approximately 176.21 g/mol.

Chemistry

In the field of organic synthesis, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, leading to the development of new compounds with diverse functionalities.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Conversion to quinones | Quinone derivatives |

| Reduction | Formation of saturated derivatives | Fully saturated benzopyrans |

| Substitution | Introduction of functional groups | Functionalized derivatives |

Biology

Research has indicated that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies have shown that it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects.

Table 2: Biological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Antibiotic development |

| Anticancer | Enzyme inhibition affecting cell proliferation | Cancer therapeutics |

Medical Applications

The therapeutic potential of this compound is currently being explored in various medical contexts. Research efforts are focused on its use as a therapeutic agent in treating diseases such as cancer and cardiovascular conditions.

Case Studies

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on human cancer cell lines. The compound demonstrated significant antiproliferative activity against breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships.

Case Study 2: Cardiovascular Research

Another study explored the compound's role in cardiovascular health by examining its effects on endothelial function. Results suggested that it may enhance nitric oxide production, contributing to vasodilation and improved blood flow.

Industrial Applications

Beyond its biological significance, this compound finds applications in the fragrance and flavoring industries due to its pleasant aromatic properties. Its use in creating synthetic flavors and fragrances highlights its importance in industrial chemistry.

Table 3: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Fragrance | Used as a component in perfumes |

| Flavoring | Employed in food products for flavor enhancement |

Mécanisme D'action

The mechanism of action of 5,6-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons to neutralize free radicals . In cancer cells, the compound induces apoptosis by activating specific signaling pathways that lead to programmed cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2-Dimethylchroman: Similar in structure but lacks the 5,6-dimethyl substitution.

6-Methylcoumarin: Another benzopyran derivative with different substitution patterns.

3,4-Dihydro-2H-1-benzopyran-4-one: Lacks the methyl groups at positions 5 and 6.

Uniqueness

5,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 5 and 6 enhances its stability and reactivity compared to other benzopyran derivatives .

Activité Biologique

5,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, a compound belonging to the benzopyran class, has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H12O2

- Molecular Weight : 176.21 g/mol

- IUPAC Name : 5,6-dimethyl-2,3-dihydrochromen-4-one

The compound's unique substitution pattern contributes to its distinct chemical and biological properties. It is synthesized through various methods, notably the reaction of 2,4-dihydroxyacetophenone with methyl vinyl ketone under basic conditions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Its mechanism involves the donation of electrons from hydroxyl groups to neutralize free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit inflammatory mediators such as nitric oxide and prostaglandins. This activity suggests its potential use in treating inflammatory diseases .

Anticancer Potential

Several studies have explored the anticancer effects of this compound. It has been found to induce apoptosis in various cancer cell lines and inhibit cell proliferation. The compound's ability to modulate signaling pathways related to cancer cell survival is of particular interest .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antioxidant Mechanism : Electron donation by hydroxyl groups neutralizes free radicals.

- Anti-inflammatory Pathway : Inhibition of cyclooxygenase enzymes reduces the synthesis of pro-inflammatory mediators.

- Cancer Cell Apoptosis : Modulation of the Bcl-2 family of proteins and activation of caspases lead to programmed cell death .

Study on Anticancer Activity

A study published in Pharmacology Research demonstrated that derivatives of this compound exhibited potent anticancer activity against breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers when treated with the compound .

Anti-inflammatory Effects in Animal Models

In a rat model of inflammation, administration of this compound significantly reduced paw edema compared to control groups. The study concluded that the anti-inflammatory effects could be attributed to the suppression of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5,6-Dimethyl-3,4-dihydro-2H-benzopyran | Contains methyl groups at positions 5 and 6 | Antioxidant, anticancer |

| 3,4-Dihydro-2H-benzopyran | Lacks methyl substitutions | Lower stability and reactivity |

| 6-Methylcoumarin | Different substitution pattern | Antibacterial properties |

Conclusion and Future Directions

The biological activities of 5,6-dimethyl-3,4-dihydro-2H-benzopyran-4-one highlight its potential as a therapeutic agent in various fields including oncology and inflammation management. Continued research is necessary to fully elucidate its mechanisms and optimize its application in clinical settings.

Future studies should focus on:

- Detailed pharmacokinetic profiling.

- Clinical trials to assess efficacy and safety.

- Exploration of synthetic analogs for enhanced biological activity.

Propriétés

IUPAC Name |

5,6-dimethyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-3-4-10-11(8(7)2)9(12)5-6-13-10/h3-4H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHYWVTVTKSSSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)OCCC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.